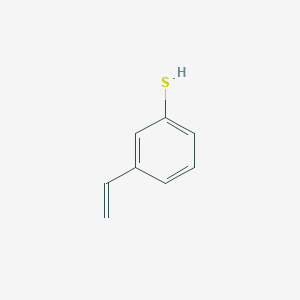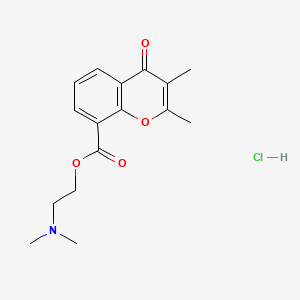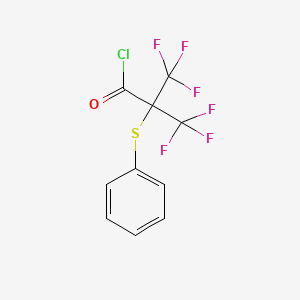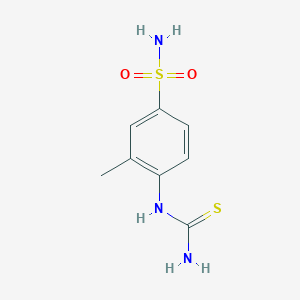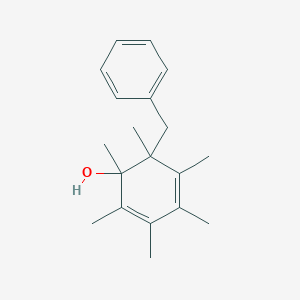
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol is an organic compound with a complex structure that includes a benzyl group and multiple methyl groups attached to a cyclohexadienol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol typically involves multiple steps, starting with the preparation of the cyclohexadienol ring. One common method involves the alkylation of a cyclohexadiene precursor with benzyl chloride in the presence of a strong base, followed by methylation using methyl iodide and a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The benzyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce hexamethylcyclohexane derivatives.
Scientific Research Applications
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromatic substitution and cycloaddition reactions.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application, such as its role in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexamethylcyclohexane: A fully saturated analog with similar structural features but lacking the benzyl group.
Benzylcyclohexane: A compound with a benzyl group attached to a cyclohexane ring, but without the multiple methyl substitutions.
Uniqueness
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol is unique due to its combination of a benzyl group and multiple methyl groups on a cyclohexadienol ring. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various research applications.
Properties
CAS No. |
65538-96-7 |
|---|---|
Molecular Formula |
C19H26O |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6-benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C19H26O/c1-13-14(2)16(4)19(6,20)18(5,15(13)3)12-17-10-8-7-9-11-17/h7-11,20H,12H2,1-6H3 |
InChI Key |
YCIHZRFKXMVUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(C(=C1C)C)(C)O)(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


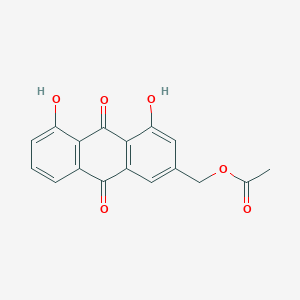
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

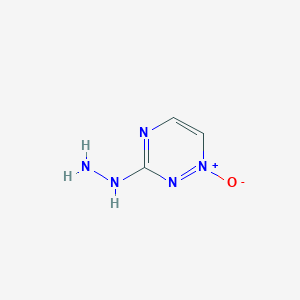

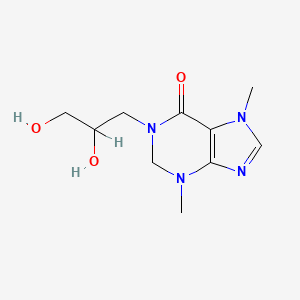
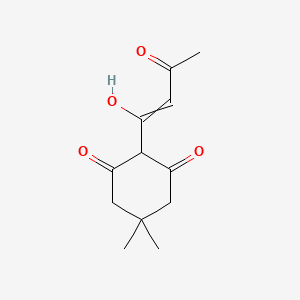
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
